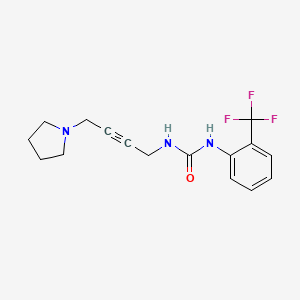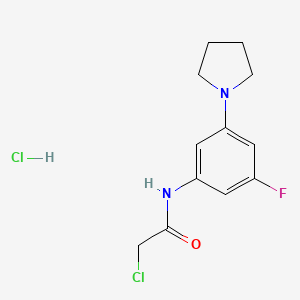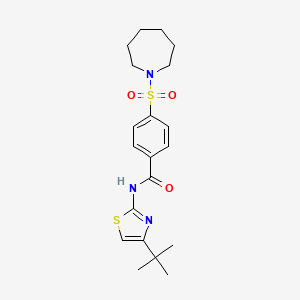
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It is a highly selective inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mécanisme D'action
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide works by selectively inhibiting the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival of many types of cancer cells. By inhibiting BTK, 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide induces apoptosis in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide has been shown to have potent anti-cancer activity in preclinical studies. It induces apoptosis in cancer cells and inhibits their growth and proliferation. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for research on 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of research is the development of more potent and selective BTK inhibitors that can overcome resistance to 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide in humans.
Méthodes De Synthèse
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide involves a series of chemical reactions that start with the reaction of 4-(tert-butyl)thiazol-2-amine with 4-fluoro-3-nitrobenzoic acid to form the intermediate compound 4-(tert-butyl)thiazol-2-yl 4-fluoro-3-nitrobenzoate. This intermediate is then reacted with 1-aminocyclohexane-1-sulfonic acid to form the final product, 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide.
Applications De Recherche Scientifique
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, demonstrating selective inhibition of BTK and inducing apoptosis in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-20(2,3)17-14-27-19(21-17)22-18(24)15-8-10-16(11-9-15)28(25,26)23-12-6-4-5-7-13-23/h8-11,14H,4-7,12-13H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIXQJSZKPMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

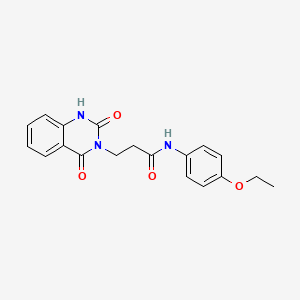

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)
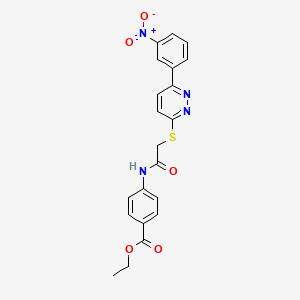
![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)

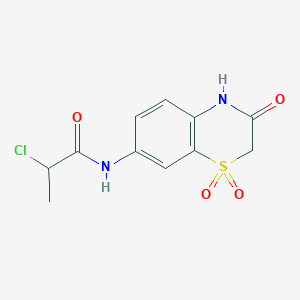
![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
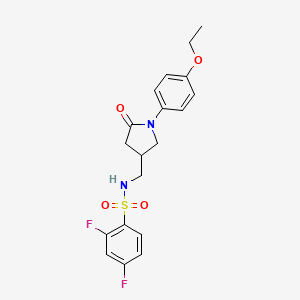
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)
